Depropyl Rotigotine is a chemical compound that serves as an impurity of the active pharmaceutical ingredient, Rotigotine, which is primarily used in the treatment of Parkinson's disease and restless legs syndrome. Rotigotine is classified as a non-ergoline dopamine agonist and is typically administered through a transdermal patch, providing continuous drug delivery over 24 hours. The structural formula of Depropyl Rotigotine is derived from the parent compound by the removal of a propyl group, resulting in a modified chemical structure that retains some pharmacological properties but differs significantly in activity and efficacy.
Depropyl Rotigotine can be identified through various chemical databases and patents, including DrugBank and PubChem. It is classified under organic compounds, specifically within the family of tetralins, which are polycyclic aromatic compounds. The compound is often considered a minor component in the synthesis and formulation of Rotigotine, with potential implications for drug purity and stability.
The synthesis of Depropyl Rotigotine typically involves several steps that parallel those used for Rotigotine itself but diverge at critical points to yield the depropyl variant. The general synthetic pathway includes:
The conditions for these reactions may vary, including the use of solvents like toluene or methylene chloride and temperatures ranging from 80 to 90 degrees Celsius .
The molecular formula for Depropyl Rotigotine is , reflecting its structure as a derivative of Rotigotine with one less propyl group. The structural representation can be described using various notational systems:
This structure indicates the presence of a thiophene ring, which contributes to its pharmacological properties .
Depropyl Rotigotine can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions are essential for understanding the stability and reactivity of Depropyl Rotigotine in pharmaceutical formulations .
While Depropyl Rotigotine itself may not exhibit significant pharmacological activity compared to Rotigotine, it is important to understand the mechanism of action of its parent compound. Rotigotine acts primarily as an agonist at dopamine receptors (D1, D2, D3), facilitating dopaminergic transmission in the brain. This mechanism is crucial for alleviating symptoms associated with Parkinson's disease by mimicking dopamine's action .
Depropyl Rotigotine shares several physical properties with its parent compound:
These properties are significant for assessing its behavior in pharmaceutical formulations and potential interactions with other compounds .
Depropyl Rotigotine primarily serves as an impurity marker in the quality control processes of Rotigotine production. Its presence can indicate issues during synthesis or degradation pathways that may affect drug efficacy or safety. While not used therapeutically on its own, understanding its characteristics aids in ensuring the quality and consistency of pharmaceutical products containing Rotigotine .
Depropyl rotigotine (chemical name: (6S)-6-[(2-(thiophen-2-yl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol; molecular formula: C₁₆H₁₉NOS) arises as a process-related impurity during the synthesis of rotigotine, a non-ergoline dopamine agonist. The primary route involves reductive amination between the tetralone precursor and propylamine derivatives. When sodium borohydride (NaBH₄) reduces the imine intermediate, incomplete alkylation or over-reduction can occur, leading to depropylated byproducts [3] [6]. Key factors include:
Table 1: Byproduct Distribution in Rotigotine Reductive Amination
Reducing Agent | Solvent System | Temperature (°C) | Depropyl Rotigotine Yield (%) |
---|---|---|---|
NaBH₄ | Toluene/Ethanol | 25 | 3.2 |
NaBH₄ | Toluene/Ethanol | 40 | 8.5 |
NaBH₃CN | Methanol | 25 | 1.8 |
Demethylation of rotigotine precursors is acid-catalyzed. Hydrogen bromide (HBr) in acetic acid cleaves N-propyl groups via SN₂ nucleophilic substitution, forming depropyl rotigotine as a major impurity [3] [10]. The mechanism proceeds through:
Protic solvents (e.g., ethanol, acetic acid) promote depropylation via solvolysis. In contrast, aprotic solvents (e.g., toluene, dichloromethane) suppress this pathway:
Table 2: Solvent Effects on Depropylation Efficiency
Solvent | pH | Temperature (°C) | Depropyl Rotigotine Formation Rate (%) |
---|---|---|---|
Ethanol/Water | 2.0 | 60 | 12.4 |
Toluene | Neutral | 80 | 1.9 |
Dichloromethane | Neutral | 40 | 0.8 |
Depropyl rotigotine retains the (S)-configuration at C6 of the tetralin scaffold during synthetic degradation. Studies confirm:
Protecting groups modulate depropylation efficiency by steric hindrance and electronic effects:
Table 3: Protecting Group Efficacy Against Depropylation
Protecting Group | Deprotection Method | Depropyl Rotigotine Yield (%) | Steric Hindrance |
---|---|---|---|
Boc | Trifluoroacetic acid | 0.8 | High |
Cbz | H₂/Pd-C | 5.2 | Moderate |
Acetyl | Base hydrolysis | 19.7 | Low |
Orthogonal protection strategies (e.g., Boc for amines + MOM (methoxymethyl) for phenols) suppress depropylation by minimizing acid exposure. This reduces impurity formation to negligible levels (<0.5%) [5] [7].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0